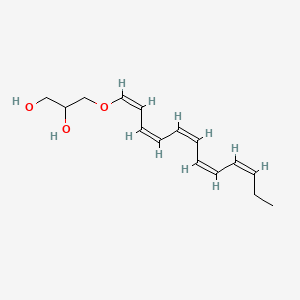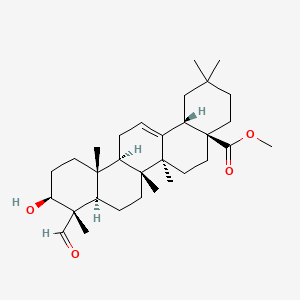
Gypsogenin methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gypsogenin methyl ester: is a derivative of gypsogenin, a pentacyclic triterpenoid compound. Gypsogenin is primarily extracted from plants belonging to the Caryophyllaceae family, such as Gypsophila and Agrostemma species . This compound is known for its crystalline structure and has a molecular formula of C31H48O4 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of gypsogenin methyl ester typically involves the esterification of gypsogenin. One common method is the reaction of gypsogenin with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization from methanol .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of gypsogenin from plant sources, followed by its esterification using methanol and an acid catalyst. The reaction mixture is then subjected to distillation to remove excess methanol, and the crude product is purified through crystallization or chromatography .
化学反応の分析
Types of Reactions
Gypsogenin methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Gypsogenin methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: Studies have shown its potential in modulating biological pathways.
Industry: It is used in the formulation of certain pharmaceuticals and cosmetic products.
作用機序
The mechanism by which gypsogenin methyl ester exerts its effects involves multiple molecular targets and pathways. In cancer research, it has been shown to inhibit cell proliferation by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway . This inhibition leads to reduced tumor growth and metastasis.
類似化合物との比較
Gypsogenin methyl ester is compared with other pentacyclic triterpenoids such as:
- Oleanolic acid
- Glycyrrhetinic acid
- Ursolic acid
- Betulinic acid
- Celastrol
Uniqueness
This compound stands out due to its specific structural features and the unique biological activities it exhibits. While other triterpenoids also show anti-cancer properties, this compound has demonstrated superior efficacy in certain cancer cell lines, making it a valuable compound for further research .
特性
CAS番号 |
55627-01-5 |
|---|---|
分子式 |
C31H48O4 |
分子量 |
484.7 g/mol |
IUPAC名 |
methyl (4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-10-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C31H48O4/c1-26(2)14-16-31(25(34)35-7)17-15-29(5)20(21(31)18-26)8-9-23-27(3)12-11-24(33)28(4,19-32)22(27)10-13-30(23,29)6/h8,19,21-24,33H,9-18H2,1-7H3/t21-,22+,23+,24-,27-,28-,29+,30+,31-/m0/s1 |
InChIキー |
SFRFLQWDAKDVPU-HDUSDABTSA-N |
異性体SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)(C)C=O)O |
正規SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)O)C)C)C2C1)C)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(Dimethylamino)pyridin-1-ium-1-yl]-1-phenyl-quinoline-2,4-dione](/img/structure/B12785394.png)
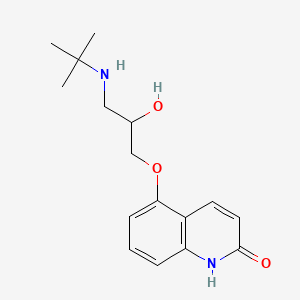


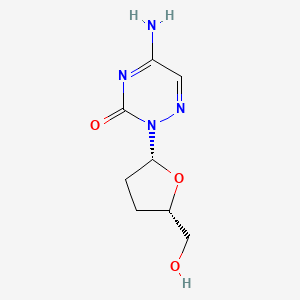
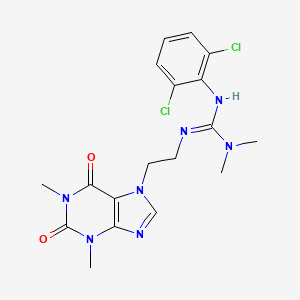
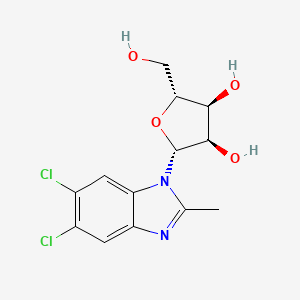

![9-methyl-2-(methylsulfanylmethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12785448.png)
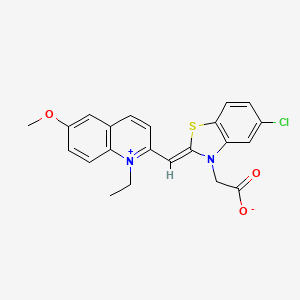
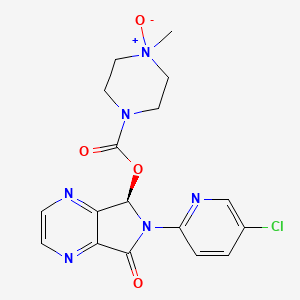
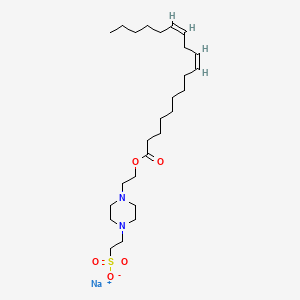
![[(3S,3aR,6S,6aS)-3-[methyl(3-phenylpropyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785468.png)
